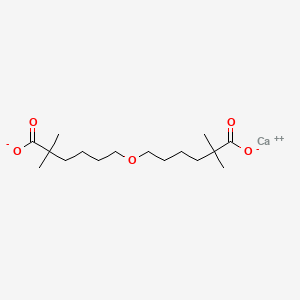

Hexanoic acid, 6,6'-oxybis[2,2-dimethyl-, calcium salt (1:1)

Descripción

Structural Classification as a Dialkyl Ether Dicarboxylic Acid Compound

Gemcabene (B1671421) calcium is chemically classified as the monocalcium salt of a dialkyl ether dicarboxylic acid. nih.gov The active moiety, gemcabene, has the IUPAC name 6-(5-carboxy-5-methylhexoxy)-2,2-dimethylhexanoic acid. nih.gov Its structure is characterized by two carboxylic acid functional groups and a central ether linkage, with gem-dimethyl groups located on the carbon atom alpha to each carboxyl group. acs.org The presence of the ether and dicarboxylic acid features are central to its chemical identity and biological activity. The compound is achiral. ncats.io

Table 1: Chemical Properties of Gemcabene and Gemcabene Calcium An interactive data table summarizing key chemical identifiers and properties.

| Property | Value | Source |

| Active Moiety | Gemcabene | fda.gov |

| IUPAC Name | 6-(5-carboxy-5-methylhexoxy)-2,2-dimethylhexanoic acid | nih.gov |

| Molecular Formula | C16H30O5 | ncats.io |

| Molecular Weight | 302.4064 g/mol | ncats.io |

| Salt Form | Gemcabene Calcium | nih.gov |

| Molecular Formula (Salt) | C16H28O5.Ca | fda.gov |

| Molecular Weight (Salt) | 340.47 g/mol | fda.gov |

Historical Context of Pre-clinical Discovery and Development

The discovery and development of gemcabene has spanned several decades and involved multiple pharmaceutical entities.

Mid-1990s: Gemcabene was first discovered and synthesized at Warner Lambert around 1995, where it was given the development code CI-1027. nih.govsci-hub.se

Early 2000s: Following the acquisition of Warner Lambert by Pfizer, the development of gemcabene was halted. sci-hub.se

2014: The rights to gemcabene were out-licensed from Pfizer, and its development was subsequently revived by Gemphire Therapeutics Inc. sci-hub.se

The development of gemcabene calcium was noted to be challenging due to issues with polymorphism and particle size distribution. acs.org Its free acid form has a low melting point, which necessitated its conversion to a more stable calcium salt for development purposes. sci-hub.se

Conceptual Framework: "Fraudulent Fatty Acid" Analogy in Lipid Metabolism Research

In academic literature, gemcabene is described as belonging to the "fraudulent fatty acid" family. acs.orgsci-hub.se This conceptual analogy, named in a similar vein to the "fraudulent nucleosides" used in cancer therapy, refers to molecules that are structurally similar to naturally occurring fatty acids. acs.orgpatsnap.com These fraudulent fatty acids are designed to activate regulatory pathways in the liver, which results in an enhancement of fatty acid catabolism. acs.org

Key characteristics of this class of molecules include elevated hydrophobicity and the presence of carboxylic acid functional groups. acs.org Gemcabene fits this framework as its structure mimics that of a long-chain fatty acid. Its mechanism of action aligns with this concept, as it has been shown to inhibit the incorporation of 14C-acetate into hepatocytes, thereby interrupting the synthesis of fatty acids and cholesterol. nih.govpatsnap.com Furthermore, research indicates that gemcabene down-regulates apolipoprotein C-III (apoC-III) messenger RNA in the liver. ncats.ionih.gov This action is believed to enhance the clearance of very-low-density lipoproteins (VLDL), a key mechanism in its lipid-modulating effects. ncats.ionih.gov

Structure

3D Structure of Parent

Propiedades

Número CAS |

209789-08-2 |

|---|---|

Fórmula molecular |

C16H30CaO5 |

Peso molecular |

342.48 g/mol |

Nombre IUPAC |

calcium 6-(5-carboxylato-5-methylhexoxy)-2,2-dimethylhexanoate |

InChI |

InChI=1S/C16H30O5.Ca/c1-15(2,13(17)18)9-5-7-11-21-12-8-6-10-16(3,4)14(19)20;/h5-12H2,1-4H3,(H,17,18)(H,19,20); |

Clave InChI |

UVSDAPVYVXZPDP-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(CCCCOCCCCC(C)(C)C(=O)O)C(=O)O.[Ca] |

Apariencia |

Solid powder |

Otros números CAS |

209789-08-2 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Gemcabene; Gemcabene [INN]; PD 72953; PD-72953. |

Origen del producto |

United States |

Synthetic Methodologies and Chemical Synthesis Research

Established Laboratory Synthesis Routes

The synthesis of gemcabene (B1671421), the free acid form of gemcabene calcium, has been explored through various laboratory routes. These methods typically involve the construction of the central ether linkage and the introduction of the gem-dimethyl carboxylic acid functionalities.

Enolate Alkylation Approaches

Enolate alkylation is a key strategy employed in the synthesis of gemcabene. This approach involves the deprotonation of a compound with an acidic alpha-hydrogen (adjacent to a carbonyl group) to form a nucleophilic enolate ion. The enolate then reacts with an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond and introducing an alkyl group at the alpha position. libretexts.orgutdallas.edumlsu.ac.in

A representative synthesis of gemcabene utilizes the reaction of an enolate, specifically the enolate of ethyl isobutyrate, with a suitable electrophile. google.comgoogle.com This reaction sequence allows for the construction of the carbon skeleton of gemcabene. The enolate is typically generated using a strong base. libretexts.orgmlsu.ac.inumb.edu

Williamson Ether Synthesis in Compound Preparation

The Williamson ether synthesis, a well-established method for preparing ethers, has also been applied in the context of gemcabene synthesis. sci-hub.sewikipedia.orgmasterorganicchemistry.com This reaction involves the reaction of an alkoxide (a deprotonated alcohol) with a primary alkyl halide or sulfonate. wikipedia.orgmasterorganicchemistry.comlibretexts.org Given the ether linkage in gemcabene, a Williamson-type coupling is a logical approach to form this central structural feature. wikipedia.orgcollegedunia.com

One synthetic pathway to gemcabene involves a Williamson ether synthesis, taking advantage of the molecule's symmetry. sci-hub.se This method typically utilizes a hydroxyl-functionalized intermediate that is converted to an alkoxide and then reacted with an alkyl halide containing the other half of the molecule. wikipedia.orgmasterorganicchemistry.com For instance, 6-hydroxy-2,2-dimethylhexanoic acid has been identified as a regulatory raw material in this context. sci-hub.se

Advanced Synthetic Modifications and Process Optimization for Research Scale

Research into the synthesis of gemcabene calcium has led to advanced modifications and process optimizations aimed at improving yields, simplifying workup procedures, and enabling larger-scale production. sci-hub.segoogle.com

Exploration of Organolithium Reagents for Enhanced Yields (e.g., n-hexyllithium)

Organolithium reagents are known for their strong basicity and nucleophilicity, making them effective in generating highly reactive enolates and facilitating carbon-carbon bond formation. libretexts.orgmt.comlscollege.ac.in In the synthesis of gemcabene, the exploration of organolithium reagents, such as n-hexyllithium (B1586676) (nHexLi), has shown promise in enhancing reaction yields. sci-hub.segoogle.com

Studies have indicated that using n-hexyllithium in the formation of the ethyl isobutyrate enolate, followed by reaction with a halogenated ether building block, can lead to better yields and easier workup compared to other bases like n-butyllithium. sci-hub.segoogle.com The use of n-hexyllithium can potentially negate the need for chelating additives. sci-hub.se

Implementation of Alternative Halogenated Ether Building Blocks (e.g., bis(iodobutyl) ether)

The choice of the halogenated ether building block is crucial in constructing the ether linkage of gemcabene. Research has investigated the implementation of alternative building blocks to optimize the synthesis. Bis(iodobutyl) ether (BIBE) is one such alternative that has been explored. sci-hub.se

Substituting bis(chlorobutyl) ether (BCBE) with bis(iodobutyl) ether (BIBE) in the reaction with the ethyl isobutyrate enolate has been shown to afford better yields and a simpler workup procedure. sci-hub.se This highlights the impact of the leaving group and the structure of the electrophile on the efficiency of the enolate alkylation reaction. Optimization studies involving the reaction temperature when using BIBE have been conducted to control byproduct formation and improve yields. sci-hub.se

One-Pot Reaction Strategies for Calcium Salt Formation

The final step in obtaining gemcabene calcium from the free acid involves the formation of the calcium salt. sci-hub.se To streamline the synthetic process, one-pot reaction strategies for calcium salt formation have been implemented in research scale synthesis. sci-hub.se

Challenges in Manufacturing and Formulation for Pre-clinical Research

The manufacturing and formulation of active pharmaceutical ingredients (APIs) for pre-clinical research present several challenges that can impact the outcome and reproducibility of studies pharm-int.comtexilajournal.comptfarm.pl. For Gemcabene calcium, like other drug candidates, ensuring the quality and consistency of the material used in pre-clinical trials is paramount. Issues such as controlling the solid form of the compound and managing the size of its particles are particularly important during the manufacturing process patsnap.com.

Polymorphism Control during Crystallization Processes

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have distinct physical properties, including solubility, dissolution rate, and stability, which can, in turn, affect its bioavailability and efficacy nih.gov. Controlling polymorphism during the crystallization of Gemcabene calcium is a significant challenge in manufacturing patsnap.com.

Crystallization is a critical step in the manufacturing process that determines the solid form of the API nih.govmdpi.com. Various factors during crystallization, such as temperature, supersaturation, solvent, and the presence of additives, can influence which polymorphic form is obtained researchgate.netresearchgate.net. Gemcabene calcium has been shown to exist in different crystalline forms, including various hydrate (B1144303) forms google.com. These different crystal forms can exhibit variable extents of crystallinity google.com. The presence of multiple polymorphs or variations in crystallinity can lead to inconsistencies in the physical and chemical properties of different batches of Gemcabene calcium, potentially impacting the results of pre-clinical studies.

Achieving and maintaining a specific polymorphic form consistently across different manufacturing batches requires careful control of the crystallization process parameters mdpi.comresearchgate.net. Changes in these parameters can inadvertently favor the formation of a different polymorph or a mixture of polymorphs, leading to variability in the API's characteristics nih.gov.

Particle Size Distribution Management for Consistent Experimental Outcomes

Particle size distribution (PSD) is another crucial physical property of an API powder that significantly affects its performance in formulations and its behavior in pre-clinical studies tapi.com. The PSD can influence factors such as dissolution rate, flowability, and homogeneity of the drug substance within a formulation tapi.com. For consistent experimental outcomes in pre-clinical research, it is essential to use Gemcabene calcium with a well-controlled and consistent PSD tapi.com.

Managing particle size distribution during manufacturing, often through processes like milling or controlled crystallization, is necessary to achieve the desired particle characteristics tapi.com. Different pre-clinical formulations or routes of administration may require specific particle size ranges tapi.com. For instance, the particle size can affect the dissolution rate of the compound in dissolution studies or its dispersion properties in suspension formulations.

Variations in PSD between batches of Gemcabene calcium can lead to inconsistencies in the amount of drug available for absorption in animal models, potentially affecting pharmacokinetic and pharmacodynamic data annualreports.com. Therefore, robust processes for controlling and characterizing the particle size distribution are vital to ensure the reproducibility and reliability of pre-clinical research findings tapi.com.

Molecular and Cellular Mechanisms of Action

Modulation of Hepatic Lipid Metabolism Pathways

The liver plays a central role in maintaining lipid homeostasis. Gemcabene (B1671421) calcium's mechanism of action is largely centered on modulating critical pathways within the liver to achieve a more favorable lipid profile.

Gemcabene has been shown to directly interfere with the synthesis of new cholesterol and fatty acids in the liver.

In vitro studies utilizing hepatocytes have demonstrated that gemcabene inhibits the incorporation of ¹⁴C-acetate. researchgate.netnih.govahajournals.org This inhibition is significant as acetate (B1210297) is a fundamental building block for the synthesis of both cholesterol and fatty acids. researchgate.netnih.govahajournals.org By blocking the utilization of ¹⁴C-acetate, gemcabene effectively curtails the de novo biosynthesis of these lipids within liver cells. researchgate.netnih.govahajournals.org

Beyond inhibiting lipid synthesis, gemcabene also influences the lifecycle of lipoprotein particles, which are responsible for transporting lipids throughout the bloodstream.

A key aspect of gemcabene's mechanism is its ability to reduce the expression of hepatic apolipoprotein C-III (ApoC-III) messenger RNA (mRNA). researchgate.netnih.gov This reduction in mRNA leads to lower production of ApoC-III protein, a key regulator of triglyceride metabolism. researchgate.net Consequently, plasma levels of ApoC-III are decreased. nih.gov ApoC-III is known to inhibit the activity of lipoprotein lipase (B570770) and hepatic lipase, enzymes crucial for the breakdown of triglycerides. By lowering ApoC-III, gemcabene facilitates the catabolism of triglyceride-rich lipoproteins.

Gemcabene enhances the clearance of very-low-density lipoproteins (VLDL) from the plasma. researchgate.netnih.gov This is, in part, a direct consequence of the reduction in ApoC-III. nih.gov With lower levels of the inhibitory ApoC-III, VLDL particles are more readily cleared from the circulation, contributing to the observed reduction in plasma triglycerides. nih.gov

Further contributing to its lipid-lowering effects, gemcabene has been observed to downregulate the expression of genes that code for key enzymes involved in lipogenesis. In a murine model of non-alcoholic steatohepatitis (NASH), treatment with gemcabene resulted in the significant downregulation of hepatic mRNA markers for lipogenesis, including Acetyl-CoA Carboxylase 1 (ACC1). researchgate.net

Table 1: Summary of Gemcabene's Effects on Hepatic mRNA Markers

| Category | Downregulated mRNA Markers |

| Lipogenesis & Lipid Modulation | ApoC-III, ACC1, ADH-4, Sulf-2 |

| Inflammation | TNF-α, MCP-1, MIP-1β, CCR5, CCR2, NF-κB |

| Fibrosis | TIMP-1, MMP-2 |

Data from a murine model of NASH. researchgate.net

Downregulation of Key Lipogenic Enzyme Gene Expression

Anti-inflammatory and Anti-fibrotic Mechanisms

Gemcabene calcium has demonstrated significant anti-inflammatory properties, primarily through its ability to regulate the production of C-reactive protein (CRP), a key marker of inflammation. nih.govnih.gov

Regulation of C-Reactive Protein (CRP) Production

Gemcabene's mechanism for reducing CRP levels involves the transcriptional downregulation of the CRP gene. nih.govnih.gov This is achieved through its influence on specific promoter activities and its ability to suppress inflammatory signaling pathways.

Research has shown that gemcabene's inhibitory effect on CRP transcription is mediated through the CCAAT/enhancer-binding protein delta (C/EBP-δ). nih.govnih.gov Studies utilizing site-directed mutagenesis of the human CRP promoter have identified the C/EBP binding site as crucial for the gemcabene-mediated downregulation of CRP transcription. nih.govnih.gov Gel shift assays have further confirmed that C/EBP-δ is the transcription factor that binds to the downstream CRP promoter, and gemcabene interferes with this process. nih.govnih.gov

Gemcabene has been shown to effectively suppress the synthesis of CRP induced by pro-inflammatory cytokines in human hepatoma cells. nih.govnih.gov Specifically, it inhibits CRP production stimulated by Interleukin-6 (IL-6) and Interleukin-1β (IL-1β) in a concentration-dependent manner. nih.govnih.gov In transfection studies with human CRP regulatory sequences, a combination of IL-6 and IL-1β led to a significant increase in CRP transcription, which was reduced by approximately 50% in the presence of gemcabene. nih.govnih.gov This indicates that gemcabene directly counteracts the inflammatory signals that trigger hepatic CRP production. nih.govnih.gov

| Cell Line | Cytokine Stimulation | Gemcabene Concentration | Inhibition of CRP Production |

| Human Hepatoma Cells | IL-6 + IL-1β | 2 mM | ~70% |

| Experimental System | Stimulation | Effect of Gemcabene |

| Transfection with human CRP regulatory sequences | IL-6 + IL-1β | ~50% reduction in luciferase activity |

Modulation of Pro-inflammatory Cytokine and Chemokine Gene Expression

Gemcabene calcium has been shown to modulate the expression of key genes involved in inflammatory processes, particularly within the liver. This anti-inflammatory activity is a significant component of its mechanism of action, complementing its lipid-lowering effects. Research indicates that gemcabene can suppress the transcription of various pro-inflammatory mediators, which play a crucial role in the pathogenesis of conditions like non-alcoholic steatohepatitis (NASH). nih.govnih.govnih.gov This suggests that gemcabene may interrupt the inflammatory cascade that contributes to liver damage. nih.gov

Hepatic Messenger RNA Markers (e.g., TNF-α, MCP-1, MIP-1β, CCR5, CCR2)

Studies utilizing a murine model of NASH have provided specific insights into gemcabene's effects on hepatic gene expression. nih.govnih.gov In this model, treatment with gemcabene resulted in the significant downregulation of several hepatic messenger RNA (mRNA) markers associated with inflammation. nih.govnih.gov

The affected markers include:

Tumor Necrosis Factor-alpha (TNF-α): A primary cytokine that orchestrates the inflammatory response.

Monocyte Chemoattractant Protein-1 (MCP-1 or CCL2): A chemokine responsible for recruiting monocytes to sites of inflammation.

Macrophage Inflammatory Protein-1 beta (MIP-1β or CCL4): Another chemokine involved in the recruitment of inflammatory cells. nih.gov

C-C Chemokine Receptor 2 (CCR2): The primary receptor for MCP-1, mediating its chemotactic effects. nih.gov

C-C Chemokine Receptor 5 (CCR5): A receptor for MIP-1β and other chemokines, also implicated in inflammatory cell migration. nih.govnih.gov

A study on the STAM™ murine model of NASH demonstrated that gemcabene treatment led to statistically significant reductions in the hepatic mRNA expression levels of these inflammation-related genes. nih.gov These findings suggest that gemcabene can disrupt the signaling pathways that attract and activate inflammatory cells within the liver, thereby potentially mitigating the hepatic inflammation that is a hallmark of NASH. nih.govnih.gov

Table 1: Effect of Gemcabene on Hepatic mRNA Markers of Inflammation in a NASH Model

| Gene Marker | Function | Observed Effect of Gemcabene | Reference |

|---|---|---|---|

| TNF-α | Pro-inflammatory cytokine | Downregulated | nih.gov, nih.gov |

| MCP-1 (CCL2) | Chemoattractant for monocytes | Downregulated | nih.gov, nih.gov |

| MIP-1β (CCL4) | Chemoattractant for inflammatory cells | Downregulated | nih.gov, nih.gov |

| CCR5 | Chemokine receptor | Downregulated | nih.gov, nih.gov |

| CCR2 | Primary receptor for MCP-1 | Downregulated | nih.gov, nih.gov |

Effects on Fibrosis-Related Gene Expression

Beyond inflammation, gemcabene has also been observed to influence the expression of genes directly involved in the development of fibrosis, the excessive accumulation of extracellular matrix proteins that leads to scarring and organ dysfunction. nih.govnih.gov The progression of liver disease from steatosis to NASH is often accompanied by fibrosis, which can advance to cirrhosis and liver failure. nih.gov The modulation of fibrosis-related genes is therefore a critical therapeutic target.

Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) Modulation

Tissue inhibitors of metalloproteinases (TIMPs) play a crucial role in the balance of extracellular matrix deposition and degradation. nih.govfrontiersin.org An upregulation of TIMPs, particularly TIMP-1, can inhibit the activity of matrix metalloproteinases (MMPs), leading to a net accumulation of matrix proteins and promoting fibrosis. nih.govresearchgate.net In the context of liver fibrosis, increased expression of TIMP-1 is associated with disease progression. nih.govnih.gov Research in the STAM™ model of NASH showed that gemcabene treatment significantly downregulated the hepatic mRNA expression of TIMP-1. nih.govnih.gov This effect suggests a potential mechanism by which gemcabene may help to inhibit the progression of fibrosis. nih.govnih.gov

Matrix Metalloproteinase-2 (MMP-2) Regulation

Matrix metalloproteinases are enzymes that degrade components of the extracellular matrix. While their activity is essential for normal tissue remodeling, dysregulation of MMPs is implicated in fibrosis. researchgate.netresearchgate.net MMP-2, also known as gelatinase A, is involved in the breakdown of type IV collagen, a key component of basement membranes. frontiersin.org Its role in fibrosis is complex, as both increases and decreases in its expression have been noted in fibrotic conditions depending on the context and stage of the disease. frontiersin.orgresearchgate.net In the STAM™ NASH model, gemcabene was found to significantly downregulate the hepatic mRNA expression of MMP-2. nih.govnih.gov

Table 2: Effect of Gemcabene on Hepatic mRNA Markers of Fibrosis in a NASH Model

| Gene Marker | Function | Observed Effect of Gemcabene | Reference |

|---|---|---|---|

| TIMP-1 | Inhibitor of matrix metalloproteinases, pro-fibrotic | Downregulated | nih.gov, nih.gov |

| MMP-2 | Matrix metalloproteinase, involved in matrix remodeling | Downregulated | nih.gov, nih.gov |

Investigation of Receptor-Mediated and Receptor-Independent Pathways

Understanding whether a compound acts through direct receptor binding or through other pathways is fundamental to characterizing its mechanism of action. For gemcabene, a key area of investigation has been its potential interaction with the peroxisome proliferator-activated receptors (PPARs), which are well-known regulators of lipid metabolism.

Assessment of Peroxisome Proliferator-Activated Receptor (PPAR) Involvement

Initial observations in rodent models showed that gemcabene modulated some genes known to be responsive to PPAR-α, suggesting a potential PPAR-mediated mechanism for its lipid-lowering effects. However, subsequent, more direct investigations have demonstrated that gemcabene does not function as a direct agonist or antagonist for PPARs. nih.gov

Comprehensive transactivation assays were conducted to evaluate gemcabene's activity on PPAR-α, PPAR-γ, and PPAR-δ subtypes from humans, mice, and rats. The results of these studies showed that gemcabene possesses no significant agonist or antagonist activity against any of the PPAR subtypes across the tested species. nih.gov It exhibited no or very weak transactivation of human PPAR-α compared to reference agonists. nih.gov Furthermore, studies in PPAR-α knockout mice revealed that gemcabene still produced a significant lipid-lowering effect, providing in vivo evidence that its mechanism is not dependent on this receptor. nih.gov

Collectively, these findings strongly suggest that the lipid-regulating and anti-inflammatory effects of gemcabene are not mediated by direct activation or antagonism of PPAR receptors. nih.gov

LDL Receptor Independent Mechanisms in Lipid Homeostasis

A significant aspect of gemcabene's mechanism of action is its ability to lower lipid levels through pathways that are independent of the low-density lipoprotein (LDL) receptor. researchgate.net This is particularly relevant for patient populations with compromised LDL receptor function. The primary LDL receptor-independent mechanisms of gemcabene involve the modulation of apolipoprotein C-III (apoC-III) and the inhibition of hepatic fatty acid synthesis. nih.govbiospace.com

Gemcabene has been shown to reduce the hepatic production of apoC-III messenger RNA (mRNA). nih.govbiospace.com ApoC-III is a key protein that inhibits the activity of lipoprotein lipase (LPL), an enzyme responsible for the breakdown of triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons. nih.gov By decreasing the synthesis of apoC-III, gemcabene effectively removes this inhibitory brake on LPL, leading to enhanced clearance of VLDL from the plasma. researchgate.netnih.gov This increased catabolism of triglyceride-rich lipoproteins contributes significantly to the reduction of plasma triglyceride levels. nih.gov The efficacy of this mechanism has been demonstrated in LDL receptor-deficient mice, a model for homozygous familial hypercholesterolemia, where gemcabene monotherapy significantly reduced LDL-C by 55%. bioworld.comcolab.ws

In addition to its effects on apoC-III, gemcabene also inhibits the synthesis of cholesterol and fatty acids in the liver. bioworld.comnih.gov It achieves this by inhibiting the incorporation of 14C-acetate into hepatocytes, a crucial step in the de novo synthesis of these lipids. nih.gov Specifically, gemcabene has been found to reduce the mRNA levels of acetyl-CoA carboxylase (ACC1), a key enzyme in fatty acid synthesis. biospace.com By curbing the production of new fatty acids and cholesterol, gemcabene reduces the substrate availability for the assembly of VLDL particles in the liver, further contributing to its lipid-lowering effects. colab.ws

Pre Clinical Research Models and Experimental Findings

In Vitro Experimental Systems and Cell-Based Studies

In vitro studies using cell-based systems have been instrumental in elucidating the cellular mechanisms by which gemcabene (B1671421) calcium exerts its effects. These models allow for controlled environments to investigate specific cellular processes related to lipid metabolism and inflammation.

Hepatocyte Cell Lines and Primary Cultures for Metabolic Studies

Hepatocytes, both in the form of immortalized cell lines and primary cultures, are widely used to study hepatic metabolism due to their central role in lipid and cholesterol synthesis and regulation. Primary cultures of human and rat hepatocytes are valuable as they retain liver function for a period and express drug-metabolizing enzymes. nih.gov Hepatoma cell lines, while metabolically less active than primary hepatocytes, offer advantages such as unlimited lifespan and ease of handling, making them suitable for screening purposes. redalyc.org

In vitro experiments using primary rat hepatocytes demonstrated that treatment with gemcabene significantly and dose-dependently decreased de novo cholesterol and triglyceride synthesis. irispublishers.combioworld.com This inhibition of lipid synthesis in hepatocytes is a key finding regarding gemcabene's mechanism of action. Gemcabene has been shown to inhibit the incorporation of 14C-acetate into hepatocytes, which prevents the biosynthesis of both fatty acids and cholesterol. nih.govresearchgate.netresearchgate.net

Human Liver Microsome Investigations for Drug-Drug Interaction Potential

Human liver microsomes (HLM) are a common in vitro system used to investigate drug metabolism and potential drug-drug interactions (DDIs), particularly those involving cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). europa.euwuxiapptec.com Studies using HLM have shown that the predominant metabolic pathway of gemcabene in humans is glucuronidation. researchgate.net Specifically, UDP-glucuronosyltransferase 2B7 (UGT2B7) has been identified as the major enzyme responsible for gemcabene glucuronidation in human liver microsomes. researchgate.netresearchgate.netdntb.gov.ua Other UGTs, including UGT1A3 and UGT2B17, also showed activity in glucuronidating gemcabene in recombinant UGTs and HLM. researchgate.net

Endothelial Cell Cultures in Inflammatory Response Studies (e.g., Human Coronary Endothelial Cells)

Endothelial cells, such as Human Coronary Artery Endothelial Cells (HCAECs), are utilized to study the inflammatory responses of the vasculature, which are implicated in conditions like atherosclerosis. innoprot.comscielo.brmdpi.com Gemcabene has been investigated for its anti-inflammatory properties in these cell culture systems.

In TNF-α-stimulated primary human coronary artery endothelial cells, gemcabene reduced both C-reactive protein (CRP) and IL-6 productions in a concentration-dependent manner. d-nb.info Studies in human hepatoma cells also showed that gemcabene inhibited IL-6 plus IL-1β-induced CRP production. d-nb.info The mechanism for CRP reduction by gemcabene involves the transcriptional downregulation of CRP, mediated by C/EBP-δ and NF-κB. d-nb.info These findings suggest that gemcabene possesses anti-inflammatory activity in cells relevant to cardiovascular inflammation.

Animal Models of Metabolic Dysregulation

Animal models are crucial for evaluating the in vivo effects of compounds on complex metabolic processes and disease progression. Rodent models of dyslipidemia are commonly used to assess the impact of potential therapeutics on lipid profiles and related conditions.

Rodent Models of Dyslipidemia

Rodent models, including rats and mice, are widely used to study dyslipidemia and its complications. These models can be genetically modified or induced through diet to mimic aspects of human metabolic diseases.

Chow-Fed Rat Models and Lipid Profile Modulation

Chow-fed rat models, representing a standard diet, are used as a baseline to evaluate the effects of compounds on normal lipid metabolism. Preclinical studies in chow-fed male Sprague-Dawley rats revealed that gemcabene modulates various lipid parameters. plos.orgnih.gov

Gemcabene treatment in these models has been shown to elevate high-density lipoprotein cholesterol (HDL-C) and Apolipoprotein E (ApoE), while reducing low-density lipoprotein cholesterol (LDL-C), very low-density lipoprotein cholesterol (VLDL-C), Apolipoprotein B (ApoB), Apolipoprotein C-II (ApoC-II), Apolipoprotein C-III (ApoC-III), and triglycerides (TG). plos.orgnih.gov

Data from studies in chow-fed Sprague-Dawley rats illustrate the impact of gemcabene on lipid profiles:

| Lipid Parameter | Effect of Gemcabene | Source |

| HDL-C | Elevated | plos.orgnih.gov |

| ApoE | Elevated | plos.orgnih.gov |

| LDL-C | Reduced | plos.orgnih.gov |

| VLDL-C | Reduced | plos.orgnih.gov |

| ApoB | Reduced | plos.orgnih.gov |

| ApoC-II | Reduced | plos.orgnih.gov |

| ApoC-III | Reduced | plos.orgnih.gov |

| Triglycerides (TG) | Reduced | plos.orgnih.gov |

These findings in chow-fed rats indicate that gemcabene has a broad positive impact on lipid profiles, reducing several atherogenic lipoproteins and triglycerides while increasing beneficial HDL-C and ApoE.

Non-alcoholic Fatty Liver Disease (NAFLD) and Non-alcoholic Steatohepatitis (NASH) Models

Gemcabene has shown positive effects in nonclinical models of NAFLD and NASH, demonstrating significant improvement in disease activity and fibrosis scores. irispublishers.comirispublishers.com It also beneficially affected the hepatic expression of numerous genes involved in lipid regulation and inflammation. irispublishers.comirispublishers.com

STAM™ Murine Model of NASH: Histological and Gene Expression Analyses

The STAM™ murine model, which involves inducing diabetes with streptozotocin (B1681764) and feeding a high-fat, high-calorie diet, was utilized to evaluate gemcabene's effects on NASH progression. researchgate.netnih.govnih.govnih.gov This model is considered to mimic the pathological progression of NASH in humans, developing liver steatosis, inflammation, and partial fibrosis. nih.gov

In this model, gemcabene intervention led to significant downregulation of hepatic mRNA markers associated with inflammation, lipogenesis, lipid modulation, and fibrosis. nih.govnih.govmedchemexpress.comchemsrc.com Specifically, gemcabene downregulated genes related to inflammation (e.g., TNF-α, MCP-1, MIP-1β, CCR5, CCR2, NF-κB), lipogenesis and lipid modulation (e.g., ApoC-III, ACC1, ADH-4, Sulf-2), and fibrosis (e.g., TIMP-1 and MMP-2). nih.govnih.govmedchemexpress.comchemsrc.com These effects are considered important for preventing steatosis, inflammation, and hepatocyte ballooning, as well as inhibiting fibrosis progression. nih.govnih.gov

While one study noted that there was no discernible difference in the NAFLD Activity Score (NAS) between vehicle-treated and gemcabene-treated mice at a specific dose (100 mg/kg), gemcabene did significantly reduce hepatic mRNA markers of inflammation, lipogenesis, and lipid modulation in this model. researchgate.net Histological findings in gemcabene-treated STAM™ mice also suggested that gemcabene may be a good candidate for reducing the progression of both NAS and fibrosis. nih.gov

Gene expression analysis in the STAM™ model revealed the following:

| Gene Category | Genes Downregulated by Gemcabene |

| Inflammation | TNF-α, MCP-1, MIP-1β, CCR5, CCR2, NF-κB, IL-6, CXCL1/KC, CRP, TNF-α, MCP-1, MIP-1β, CCR5, CCR2, NF-κB irispublishers.comnih.govnih.govmedchemexpress.comchemsrc.com |

| Lipogenesis/Lipid Mod | ApoC-III, ACC1, ADH-4, Sulf-2, ANGPTL3, ANGPTL4, LPL and SGLT1 irispublishers.comnih.govnih.govmedchemexpress.comchemsrc.com |

| Fibrosis | TIMP-1, MMP-2, FGF-21, ASK1, collagen type 3, TLR4 irispublishers.comnih.govnih.govmedchemexpress.comchemsrc.com |

Animal Models of Inflammatory and Pain Conditions

Gemcabene has demonstrated anti-inflammatory activities in animal models of inflammatory disease, corroborating observations from cell-based and clinical studies where it reduced C-reactive protein (CRP), a pro-inflammatory acute-phase protein. nih.govcymitquimica.commedchemexpress.comnih.govadooq.com

Arthritis Models (e.g., MIA-induced rat model)

The monosodium iodoacetate (MIA)-induced osteoarthritis (OA) model in rats is a widely used model to study OA, mimicking aspects of human OA pathology including inflammation, cartilage degeneration, and pain. nih.govmdpi.comnih.govbvsalud.org Intra-articular injection of MIA disrupts chondrocyte glycolysis, leading to cell death and subsequent joint damage. nih.govmdpi.com

In the MIA-induced OA rat model, gemcabene administration showed improvement in joint swelling. nih.gov Gemcabene administered at doses of 30 and 100 mg/kg/d attenuated paw withdrawal latency, an indicator of pain. nih.gov Sustained effects on joint pain were observed for up to 4 weeks with gemcabene treatment. nih.gov Furthermore, gemcabene effectively decreased the size of medial tibial plateau erosion when administered for 28 days. nih.gov Studies using an IL-6/IL-6sR knee injection model in rats, another model of joint inflammation, showed that gemcabene significantly attenuated joint pain post-injection. nih.gov In a mouse model of monoclonal antibody-induced arthritis, a dose-dependent attenuation of joint swelling was also observed with gemcabene treatment. nih.gov

Data from MIA-induced rat model:

| Outcome | Gemcabene Dose (mg/kg/d) | Effect | Reference |

| Joint Swelling | 30 | Improvement (-50%) | nih.gov |

| Paw Withdrawal Latency | 30 | Attenuation (60%) | nih.gov |

| Paw Withdrawal Latency | 100 | Attenuation (97%) | nih.gov |

| Joint Pain | 30, 100 | Improved (sustained up to 4 weeks) | nih.gov |

| Tibial Plateau Erosion | 3, 10, 30 | Decreased size (administered for 28 days) | nih.gov |

Chemically-Induced Hyperalgesia Models (e.g., Carrageenan-induced paw edema)

The carrageenan-induced paw edema model in rats is a standard experimental model used to evaluate the anti-inflammatory and analgesic properties of compounds. japsonline.cominotiv.comscielo.br Injection of carrageenan into the hind paw induces inflammation, characterized by edema and hyperalgesia (increased sensitivity to pain). nih.govjapsonline.cominotiv.comscielo.br

In the carrageenan-induced thermal hyperalgesia (CITH) rat model, gemcabene administration attenuated paw withdrawal latency. nih.gov Gemcabene was found to be effective in preventing thermal hyperalgesia induced by carrageenan footpad inflammation. nih.gov At a dose of 100 mg/kg, gemcabene significantly increased the paw withdrawal latency time compared to vehicle-treated animals, indicating anti-nociceptive or analgesic properties in the context of inflammatory pain. nih.gov These results suggest that gemcabene is an orally effective anti-nociceptive agent in this model. nih.gov

Data from Carrageenan-induced paw edema model:

| Outcome | Gemcabene Dose (mg/kg/d) | Effect | Reference |

| Paw Withdrawal Latency | 30 | Attenuation (60%) | nih.gov |

| Paw Withdrawal Latency | 100 | Significant increase (97% attenuation) | nih.gov |

Cytokine-Induced Joint Inflammation Models (e.g., IL-6/IL-6sR knee injection in rats)

Studies have evaluated the efficacy of gemcabene in rat models of inflammation-induced arthritis, including models involving the intra-articular injection of cytokines like interleukin-6 (IL-6) and its soluble receptor (IL-6sR) into the knee joint. Elevated levels of IL-6 and IL-6sR are associated with the severity of rheumatoid arthritis in humans and contribute to cartilage and bone destruction. nih.govresearchgate.net The injection of IL-6 plus sIL-6R into the knee joint of rats induces a rapid shift in hind paw weight distribution, serving as a measure of compound efficacy in attenuating inflammation-induced pain and discomfort. nih.govresearchgate.net

Detailed Research Findings:

In the rat IL-6/IL-6sR knee injection model, gemcabene has demonstrated the ability to significantly attenuate the changes in hind paw weight distribution. This model assesses the animal's discomfort by measuring the weight borne on each hind paw. A shift in weight away from the injected, inflamed knee indicates pain or discomfort. Gemcabene treatment resulted in a notable reduction in this shift, suggesting an improvement in joint comfort. nih.govresearchgate.netresearchgate.net

Specifically, studies have reported significant reductions in hind paw weight distribution deficits following administration of gemcabene. In one experiment using the IL-6/IL-6sR knee injection model in rats, gemcabene showed a 63% reduction in hind paw weight distribution deficit at a dose of 10 mg/kg/d and a 71% reduction at a dose of 30 mg/kg/d. nih.govresearchgate.netnih.gov These findings indicate a dose-dependent attenuation of inflammation-induced discomfort in this model. Another experiment corroborated these findings, demonstrating reproducibility of the results at the 10 and 30 mg/kg doses. researchgate.net

These results suggest that gemcabene possesses anti-inflammatory activities that are effective in mitigating the acute inflammatory response induced by IL-6/IL-6sR in the rat knee joint. nih.govresearchgate.net The observed effects on hind paw weight distribution corroborate findings from other animal models of inflammation and hyperalgesia, supporting gemcabene's potential as an anti-inflammatory agent. nih.govresearchgate.netnih.gov

Data tables:

Based on the research findings in the rat IL-6/IL-6sR knee injection model, the following data can be presented:

| Treatment Group | Reduction in Hind Paw Weight Distribution Deficit (%) |

| Vehicle | 0 |

| Gemcabene (10 mg/kg/d) | 63 |

| Gemcabene (30 mg/kg/d) | 71 |

*Note: Data is representative of findings from studies using the rat IL-6/IL-6sR knee injection model. nih.govresearchgate.netnih.gov

Pharmacokinetic and Biotransformation Research in Pre Clinical Settings

Characterization of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

Characterizing the ADME profile of a compound like Gemcabene (B1671421) calcium in animal models involves a series of in vivo and in vitro experiments. These studies aim to understand the fate of the drug from the point of administration until its elimination from the body.

Absorption studies in animals are foundational for understanding how a new chemical entity enters the bloodstream. chemsrc.com This insight is crucial for determining appropriate routes and forms of administration. Distribution studies investigate where the drug goes within the body, including the extent and rate at which it reaches various tissues and organs. This is often assessed by measuring drug concentrations in plasma, blood, and specific tissues over time.

Metabolism studies identify the pathways and enzymes involved in the biotransformation of the parent compound into metabolites. This is a critical step as metabolites can have different pharmacological activities and toxicological profiles compared to the parent drug. Animal models are utilized to study both Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolic reactions. While in vitro systems like hepatocytes can provide initial insights, in vivo animal studies are necessary to capture the complexity of metabolic processes within an intact organism. citeab.comguidetopharmacology.org Species differences in metabolism are common, making it important to study relevant animal models.

Excretion studies determine how the parent drug and its metabolites are eliminated from the body, primarily through urine, feces, and sometimes bile or exhaled air. chemsrc.com Monitoring and analyzing the presence of the compound and its metabolites in these biological matrices over time helps to quantify the contribution of each excretion route. chemsrc.com

For Gemcabene calcium, pre-clinical research has included investigations into its properties as a lipid-lowering agent. chemsrc.commedchemexpress.comresearchgate.net While specific detailed ADME data for Gemcabene calcium across various animal models were not extensively available in the immediate search results, the importance of these studies in characterizing drug behavior in animal models, including rats and canines, is well-established in the field of pharmacology. chemsrc.comresearchgate.netguidetopharmacology.org Studies involving the co-administration of gemcabene calcium with other drugs, such as atorvastatin (B1662188), in canines imply that pharmacokinetic assessments have been conducted in this species.

Pharmacokinetic Profiling in Pre-clinical Species (e.g., Rat, Canine)

Pharmacokinetic profiling in pre-clinical species like rats and canines involves quantifying the time course of drug concentrations in biological fluids, typically plasma or blood, following administration. This allows for the determination of key pharmacokinetic parameters that describe the drug's exposure, distribution, and clearance from the body.

Common pharmacokinetic parameters determined in these studies include:

Cmax: The maximum observed concentration of the drug in plasma.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

Half-life (t½): The time it takes for the drug concentration in plasma to decrease by half.

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vd): The apparent volume in which the drug is distributed in the body.

These parameters are typically determined after both single and repeat dose administrations to assess dose proportionality, accumulation, and potential changes in PK behavior over time. Studies in different species, such as rats and canines, are often conducted to assess potential species differences in PK profiles, which can have implications for translating findings to humans. researchgate.net

Analytical Methodologies for Chemical Compound Characterization and Biological Assessment in Research

Chromatographic and Spectroscopic Techniques for Compound Quantification in Biological Matrices (e.g., HPLC-UV, LC-MS)

Chromatographic and spectroscopic techniques are essential for the quantitative determination of Gemcabene (B1671421) calcium in complex biological matrices such as plasma, serum, or tissue samples. High-Performance Liquid Chromatography (HPLC), often coupled with detectors like UV or mass spectrometry (MS), provides the necessary sensitivity and selectivity for these analyses.

HPLC-UV methods are widely used for their cost-effectiveness and robustness in routine analysis, offering good separation and detection capabilities for compounds with suitable chromophores. ajgreenchem.com However, for increased sensitivity and selectivity, particularly in complex biological matrices where interfering substances may be present, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) are often preferred. ajgreenchem.comdovepress.comnih.gov LC-MS/MS, for instance, offers higher sensitivity and can quantify analytes even with weak UV absorption or no native fluorescence, as detection is based on the mass-to-charge ratio. dovepress.com Sample preparation techniques, such as protein precipitation or solid-phase extraction (SPE), are crucial prior to chromatographic analysis to purify and concentrate the analyte from the biological matrix, minimizing matrix effects and improving the accuracy of quantification. dovepress.comnih.govmdpi.com

While specific details on the application of HPLC-UV or LC-MS directly for Gemcabene calcium quantification in biological matrices were not extensively detailed in the provided search results, these techniques are standard in the field for analyzing drug compounds and their metabolites in research studies. ajgreenchem.comdovepress.comnih.govnih.govmdpi.com

Molecular Biology Techniques for Gene Expression Analysis (e.g., Quantitative Reverse Transcription Polymerase Chain Reaction for mRNA markers)

Quantitative Reverse Transcription Polymerase Chain Reaction (qRT-PCR) is a fundamental molecular biology technique used to analyze the expression levels of specific genes in response to Gemcabene calcium treatment. This method allows researchers to quantify messenger RNA (mRNA) levels, providing insights into how the compound affects transcriptional regulation of genes involved in various biological pathways, such as inflammation, lipid metabolism, and cell signaling. nih.govplos.orgresearchgate.net

Studies on Gemcabene calcium have utilized gene expression analysis to demonstrate its effects on hepatic mRNA markers. For example, research in a murine model of NASH showed that Gemcabene significantly downregulated the mRNA expression of genes related to inflammation (e.g., TNF-α, MCP-1, MIP-1β, CCR5, CCR2, NF-κB), lipogenesis and lipid modulation (e.g., ApoC-III, ACC1, ADH-4, Sulf-2), and fibrosis (e.g., TIMP-1 and MMP-2). nih.govplos.orgmedchemexpress.com These findings suggest that Gemcabene calcium modulates gene expression profiles associated with liver homeostasis and injury. nih.gov

The following table illustrates changes in mRNA expression levels of selected genes in a NASH model treated with Gemcabene, normalized to a non-treated group. nih.gov

| Gene | Vehicle-Treated NASH (Fold Change ± SD) | Gemcabene 100 mg/kg (Fold Change ± SD) | Gemcabene 300 mg/kg (Fold Change ± SD) |

| TNF-α | - | 2.0 ± 0.8 | 1.9 ± 0.7 |

| CRP | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 |

| MCP-1 | Significantly up-regulated vs. normal | - | - |

| ApoC-III | Significantly decreased vs. normal | Further decreased by 29% | Further decreased by 43% |

Note: Data is illustrative based on findings where Gemcabene treatment resulted in downregulation or changes compared to control/vehicle groups. Specific fold change values for all genes listed in the search result were not provided in a structured format suitable for a complete table here, except for those shown. nih.govplos.org

Appropriate normalization using reference genes (housekeeping genes) is crucial for accurate quantification and comparison of gene expression levels across different samples or cell types in qRT-PCR analysis. researchgate.net

Biochemical Assays for Enzyme Activity and Metabolic Pathway Analysis

Biochemical assays are employed to measure the activity of specific enzymes and to analyze the impact of Gemcabene calcium on metabolic pathways. These assays can provide functional data on how the compound influences key biological processes at the protein level.

Gemcabene has been shown to inhibit the incorporation of 14C-acetate into hepatocytes, a biochemical process indicative of the inhibition of fatty acid and cholesterol synthesis. nih.govresearchgate.netnih.gov This finding highlights a direct impact of Gemcabene on lipid synthesis pathways. nih.govresearchgate.netnih.gov

While the search results mention enzyme activities in the context of calcium signaling and other biological processes not directly related to Gemcabene's primary mechanisms doi.orgnih.gov, the principle of using biochemical assays to assess enzyme function and metabolic pathway flux is applicable to understanding the compound's effects. For example, assays could be designed to measure the activity of enzymes involved in triglyceride or cholesterol synthesis to corroborate the findings from the 14C-acetate incorporation studies.

Cell-Based Reporter Assays for Promoter Activity and Signal Transduction Studies

Cell-based reporter assays are valuable tools for investigating the effects of Gemcabene calcium on specific signal transduction pathways and promoter activity. These assays typically involve genetically modified cells containing a reporter gene (e.g., luciferase, fluorescent protein) linked to a promoter or a response element that is activated by a particular signaling pathway. promega.cathermofisher.com

Activation or inhibition of the pathway by Gemcabene calcium leads to changes in reporter gene expression, which can be easily measured (e.g., luminescence or fluorescence). promega.cathermofisher.comresearchgate.net This allows researchers to determine if Gemcabene calcium directly or indirectly affects the activity of specific signaling cascades or the transcriptional regulation driven by certain promoter regions.

Research has indicated that Gemcabene calcium can lower C-reactive protein (CRP) levels, a marker of inflammation, through a transcriptional mechanism mediated by C/EBP and NF-κB. nih.gov Cell models showing inflammation-induced reduction of CRP mRNA and protein by Gemcabene support these findings. nih.gov Cell-based reporter assays utilizing promoters regulated by C/EBP and NF-κB could be used to further dissect the molecular mechanisms by which Gemcabene calcium exerts its anti-inflammatory effects. nih.gov

Reporter assays can also be designed to monitor calcium signaling pathways, which are involved in various cellular functions and can be influenced by different compounds. researchgate.netwindows.netnih.gov While the direct application of calcium-sensitive reporter assays to study Gemcabene calcium was not explicitly detailed, the methodology exists and could be relevant if Gemcabene is found to modulate calcium-dependent processes. researchgate.netwindows.net

Histopathological and Morphometric Analysis of Tissue Samples from Animal Models

Histopathological and morphometric analyses are crucial for evaluating the effects of Gemcabene calcium on tissue structure and cellular morphology in animal models. Histopathology involves the microscopic examination of tissue samples to identify pathological changes, such as inflammation, fibrosis, or steatosis. Morphometric analysis provides quantitative data on tissue structure, such as measuring the area of fibrotic tissue or counting specific cell types. nih.govfrontiersin.orgmdpi.com

Studies evaluating Gemcabene calcium in animal models, such as murine models of NASH, have utilized histopathological analysis to assess the compound's impact on liver pathology. nih.govplos.orgnih.gov These analyses can help determine if Gemcabene treatment reduces the severity of steatosis, inflammation, hepatocyte ballooning (components of the NAFLD Activity Score or NAS), and fibrosis progression. nih.govplos.org

For example, in the STAM™ murine model of NASH, histological findings in Gemcabene-treated mice suggested a potential for reducing both NAS and fibrosis progression. plos.orgnih.gov Morphometric analysis, which can involve computer-assisted methods, provides a quantitative way to assess these histological changes, offering a more objective evaluation of the compound's effects on tissue structure. nih.govmdpi.com This is particularly useful in assessing the extent of fibrosis or other structural alterations in response to treatment. nih.govfrontiersin.org

Animal models of inflammatory diseases, such as arthritis, have also been used to evaluate Gemcabene, and histopathological assessments would be integral to understanding the compound's effects on joint and cartilage structures in such models. nih.govresearchgate.net

Future Directions and Translational Perspectives in Pre Clinical Research

Elucidation of Unidentified Molecular Targets and Novel Signaling Pathways

While the precise and comprehensive molecular mechanism of gemcabene (B1671421) calcium is not fully elucidated, pre-clinical studies have shed light on some key targets and pathways. Gemcabene acts by inhibiting the incorporation of 14C-acetate into hepatocytes, thereby interfering with the synthesis of fatty acids and cholesterol. researchgate.netresearchgate.net It is also known to down-regulate apolipoprotein C-III (apoC-III) expression, which enhances the clearance of very-low-density lipoprotein (VLDL) and reduces plasma triglycerides. researchgate.netncats.io Additionally, gemcabene has been shown to increase high-density lipoprotein cholesterol (HDL-C). ncats.io

Beyond its direct effects on lipid metabolism, gemcabene has demonstrated anti-inflammatory properties. researchgate.netresearchgate.netncats.ionih.govnih.gov This anti-inflammatory profile is associated with a lowered expression of mechanisms regulating the high-sensitivity C-reactive protein (hsCRP) gene. ncats.io Studies in human hepatoma cells have shown that gemcabene inhibits cytokine-stimulated CRP production in a concentration-dependent manner. nih.gov Mechanistic investigations suggest that gemcabene decreases CRP through a C/EBP-δ and NF-κB-mediated transcriptional mechanism and suppresses IL-6 and IL-1β-induced CRP production. nih.gov In TNF-α-stimulated human coronary artery endothelial cells, gemcabene also reduced the production of both CRP and IL-6. nih.gov

In the context of non-alcoholic steatohepatitis (NASH), pre-clinical studies in the STAM™ murine model have shown that gemcabene significantly downregulates hepatic mRNA markers of inflammation (including TNF-α, MCP-1, MIP-1β, CCR5, CCR2, and NF-κB), lipogenesis and lipid modulation (including ApoC-III, ACC1, ADH-4, and Sulf-2), and fibrosis (TIMP-1 and MMP-2). nih.govplos.orgmedchemexpress.com These findings suggest that gemcabene influences multiple pathways involved in the progression of NASH.

Despite these insights, the comprehensive molecular mechanism by which gemcabene exerts its pleiotropic effects is not entirely understood, indicating a need for further research to identify additional molecular targets and novel signaling pathways. nih.govplos.org

Investigation of Synergistic Effects with other Investigational Compounds in Pre-clinical Models

Pre-clinical research has explored the potential for gemcabene calcium to exhibit synergistic effects when used in combination with other therapeutic agents. One area of investigation has been in the context of lipid lowering. Studies in LDL receptor-deficient mice, a model for homozygous familial hypercholesterolemia (HoFH), demonstrated that gemcabene alone significantly reduced LDL cholesterol. bioworld.com When administered in combination with atorvastatin (B1662188), the reduction in LDL cholesterol was even greater than with atorvastatin monotherapy, suggesting a synergistic or additive effect. bioworld.com

In the STAM™ model of NASH, it has been suggested that pleiotropic drugs like gemcabene, and/or multi-modal combination therapy approaches, may effectively guide treatments for NASH. nih.gov While specific pre-clinical data on synergistic effects of gemcabene calcium with other investigational compounds for NASH were not extensively detailed in the provided results, the observed effects of gemcabene on multiple pathways (inflammation, lipogenesis, fibrosis) in this model support the rationale for exploring combinations. nih.govplos.org The concept of combining drugs with different mechanisms is considered a potential strategy to improve efficacy in complex diseases like NASH. dntb.gov.ua

Development and Validation of Advanced Animal Models for Disease Progression Studies

Pre-clinical studies of gemcabene calcium have utilized various animal models to investigate its effects on disease progression. For lipid disorders, models such as chow-fed male Sprague-Dawley rats and LDL receptor-deficient mice have been employed to assess effects on lipid profiles. nih.govplos.orgbioworld.com

In the study of NASH, the STAM™ murine model has been used to evaluate gemcabene's impact on disease progression, which in this model resembles the human condition, progressing from steatosis to inflammation, fibrosis, and eventually hepatocellular carcinoma. researchgate.netnih.govplos.org This model, induced by streptozotocin (B1681764) and a high-fat high-caloric diet, allows for the assessment of changes in plasma, hepatic histological, and mRNA markers relevant to NASH. nih.govplos.org However, it is noted that the STAM model, induced with STZ, results in near complete loss of pancreatic insulin (B600854) production, which may limit the translation of findings related to insulin sensitization. nih.gov The need for additional studies in animal models with more advanced fibrosis has also been highlighted for a more complete understanding of gemcabene's mechanism in NAFLD/NASH. plos.org

Animal models of inflammatory diseases, such as the carrageenan-induced thermal hyperalgesia (CITH) rat model and models of arthritis (MIA and MAIA), have also been used to evaluate the anti-inflammatory properties of gemcabene. nih.govfrontiersin.org These models represent inflammation-induced pathological conditions and have shown that gemcabene can attenuate hyperalgesia, osteoarthritis, and hind paw weight distribution. nih.govfrontiersin.org

The continued development and validation of advanced animal models that more closely mimic the complexities and progression of human diseases, particularly those where gemcabene has shown potential benefit (e.g., NASH, cardiovascular disease), are crucial for future pre-clinical research.

Application of -Omics Technologies (e.g., Proteomics, Metabolomics) to Characterize Compound Effects and Mechanisms

The application of -omics technologies, such as proteomics and metabolomics, holds significant potential for further characterizing the effects and mechanisms of gemcabene calcium in pre-clinical settings. While the provided search results primarily detail gene expression analysis (transcriptomics) in the context of gemcabene's effects on hepatic markers in the STAM™ model nih.govplos.orgmedchemexpress.com, the broader application of -omics could provide a more comprehensive understanding.

Transcriptomic analysis has revealed that gemcabene downregulates the mRNA expression levels of genes involved in inflammation, lipogenesis, lipid modulation, and fibrosis. nih.govplos.orgmedchemexpress.com Specifically, changes in the mRNA levels of targets like ApoC-III, ACC1, ADH-4, Sulf-2, TNF-α, MCP-1, MIP-1β, CCR5, CCR2, NF-κB, TIMP-1, and MMP-2 have been observed. nih.govplos.orgmedchemexpress.com

Future pre-clinical research could leverage proteomics to identify and quantify the proteins affected by gemcabene treatment, providing insights into post-transcriptional regulation and protein-level changes that are directly involved in cellular processes and signaling pathways. Metabolomics could be used to profile the metabolic changes induced by gemcabene, offering a functional readout of its impact on various metabolic pathways, such as fatty acid oxidation, cholesterol synthesis, and inflammation-related metabolic shifts.

Integrating data from transcriptomics, proteomics, and metabolomics would provide a more holistic view of how gemcabene perturbs biological systems, potentially revealing previously unidentified mechanisms, off-target effects, and a deeper understanding of its pleiotropic activities. This integrated -omics approach could also help in identifying potential biomarkers of response or disease modulation.

Discovery of Predictive Pre-clinical Biomarkers for Disease Modulation and Compound Efficacy

The identification and validation of predictive pre-clinical biomarkers are essential for accelerating drug development and improving the translation of pre-clinical findings to clinical applications. Biomarkers can indicate disease presence or progression, target engagement, mechanism of action, and response to treatment. researchgate.net

Pre-clinical studies with gemcabene have identified several potential biomarkers related to its effects on lipid metabolism and inflammation. Reductions in plasma triglycerides, VLDL-C, LDL-C, ApoB, ApoC-II, and ApoC-III, along with elevations in HDL-C and ApoE, have been observed in animal models. nih.govplos.org Hepatic mRNA levels of genes involved in lipogenesis, lipid modulation, inflammation, and fibrosis have also served as markers of compound effect in the STAM™ model of NASH. nih.govplos.orgmedchemexpress.com Additionally, the reduction of CRP levels has been consistently observed in both pre-clinical and clinical studies, highlighting its potential as a biomarker of gemcabene's anti-inflammatory activity. nih.govnih.govbioworld.com

Future pre-clinical research should focus on validating these potential biomarkers and discovering new ones that can predict the extent of disease modulation and compound efficacy across different disease models. This could involve correlating changes in specific molecular markers (e.g., proteins, metabolites, gene expression profiles) with histological improvements, functional outcomes, or disease progression endpoints in animal models. The application of -omics technologies, as discussed in the previous section, could be instrumental in the discovery of novel predictive biomarkers. researchgate.net

Furthermore, research is needed to understand which pre-clinical biomarkers are most likely to translate to the clinical setting and predict patient response. Establishing a strong link between pre-clinical biomarker findings and clinical outcomes is crucial for guiding clinical trial design and patient selection in future studies of gemcabene calcium.

Q & A

Q. What is the primary mechanism by which gemcabene calcium reduces LDL-C and CRP levels in clinical studies?

Gemcabene calcium lowers LDL-C by modulating hepatic lipid metabolism, including reducing de novo cholesterol synthesis and enhancing VLDL clearance via suppression of apolipoprotein C-III (ApoC-III) . Its anti-inflammatory effects, specifically CRP reduction, are mediated through transcriptional inhibition of C/EBP-δ and NF-κB pathways, as demonstrated in cytokine-stimulated hepatoma cells and clinical trials .

Q. What preclinical models support gemcabene’s efficacy in dyslipidemia and NASH?

In male Sprague-Dawley rats, gemcabene reduced LDL-C, VLDL-C, and triglycerides (TG) while elevating HDL-C and ApoE . In NASH models, it improved steatosis, inflammation, and fibrosis scores, with dose-dependent reductions in hepatic lipid-regulating genes (e.g., SREBP-1c) and inflammatory markers (e.g., IL-6) .

Q. How do clinical trial outcomes for gemcabene compare across patient subgroups (e.g., HoFH, mixed dyslipidemia)?

In homozygous familial hypercholesterolemia (HoFH) patients, gemcabene reduced LDL-C by ~30% . For mixed dyslipidemia, it lowered TG by 28–53%, LDL-C by 23–28%, and CRP by up to 71% (when combined with statins) . Dose-response studies showed limited incremental LDL-C reduction at higher doses (900 mg vs. 300 mg daily), suggesting saturation of its lipid-modifying pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in dose-response relationships for gemcabene’s lipid-lowering effects?

The lack of a strong dose-response curve (e.g., 300 mg vs. 900 mg LDL-C reduction) may reflect saturation of gemcabene’s molecular targets, such as ApoC-III suppression or hepatic uptake mechanisms. Pharmacokinetic studies measuring drug concentration thresholds for target engagement, combined with transcriptomic profiling of lipid pathways, could clarify this .

Q. What experimental designs are optimal for studying gemcabene’s dual anti-inflammatory and lipid-altering effects in vitro?

Co-culture systems (e.g., hepatocytes and macrophages) exposed to pro-inflammatory cytokines (IL-6, IL-1β) can model gemcabene’s effects on CRP transcription and lipid metabolism. Real-time PCR for C/EBP-δ, NF-κB, and ApoC-III, alongside lipidomic profiling, would quantify mechanistic interactions .

Q. How do genetic polymorphisms in CRP or lipid-related genes influence gemcabene’s clinical efficacy?

Genome-wide association studies (GWAS) in trial cohorts can identify SNPs in CRP promoter regions (e.g., rs3091244) or lipid transporters (e.g., PCSK9) that correlate with variable drug responses. Stratifying patients by genotype may explain interindividual differences in CRP/LDL-C reduction .

Q. What translational challenges arise when extrapolating preclinical NASH findings to human trials?

Preclinical models often lack the metabolic complexity of human NASH (e.g., comorbidities like T2DM). Validating gemcabene’s effects on human liver biopsies using RNA-seq for lipid/inflammation pathways (e.g., PPAR-α, TGF-β) and correlating with non-invasive markers (e.g., MRI-PDFF) can improve translatability .

Methodological Guidance

Q. How should researchers analyze conflicting data on gemcabene’s anti-inflammatory vs. lipid-lowering prioritization?

Use pathway enrichment analysis on transcriptomic datasets to determine whether CRP reduction is secondary to lipid modulation or a distinct mechanism. In vitro studies with CRISPR-edited hepatocytes (e.g., C/EBP-δ knockout) can isolate inflammatory vs. metabolic effects .

Q. What statistical approaches are recommended for gemcabene’s clinical trial data with high interpatient variability?

Mixed-effects models accounting for baseline lipid levels, statin use, and CRP tertiles can reduce noise. Bootstrap resampling or Bayesian hierarchical models may improve power in small subgroups (e.g., HoFH) .

Q. How can calcium signaling assays be adapted to study gemcabene’s off-target effects?

Fluorescent calcium indicators (e.g., Fluo-4) in hepatocytes treated with gemcabene can assess intracellular Ca²⁺ flux. Pairing this with RNA interference (e.g., knocking down calcium/calmodulin-dependent kinases) identifies unintended signaling crosstalk .

Key Data from Clinical and Preclinical Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.